

# Live-Cell Imaging of Amyloid Aggregates Using Thioflavin T: Application Notes and Protocols

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## Compound of Interest

Compound Name: 4-((E)-2-(1H-Indol-3-yl)-vinyl)-1-methyl-pyridinium; iodide

CAS No.: 26608-75-3

Cat. No.: B1354114

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## Introduction

Thioflavin T (ThT) is a fluorescent dye widely utilized for the detection and quantification of amyloid fibrils, which are characteristic features of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Upon binding to the  $\beta$ -sheet structures of amyloid aggregates, ThT exhibits a significant enhancement in its fluorescence emission, making it an invaluable tool for studying protein aggregation dynamics. While extensively used in in-vitro assays and for staining fixed tissues, its application in live-cell imaging presents unique challenges and requires optimized protocols to obtain reliable and reproducible data.

This document provides detailed application notes and protocols for the use of Thioflavin T in live-cell imaging of amyloid aggregates. It is intended to guide researchers in accurately monitoring the process of amyloid formation and cellular responses in real-time, aiding in the investigation of disease mechanisms and the screening of potential therapeutic agents.

## Principle of Thioflavin T Fluorescence

Thioflavin T is a benzothiazole salt that exists as a molecular rotor. In its free form in solution, the different aromatic rings of the ThT molecule can rotate freely, which leads to non-radiative decay of the excited state and consequently, very low fluorescence. However, when ThT binds to the cross- $\beta$ -sheet structure of amyloid fibrils, this rotation is restricted. This structural constraint forces the molecule into a planar conformation, resulting in a dramatic increase in its fluorescence quantum yield and a shift in its emission spectrum. This property allows for the specific detection of amyloid aggregates with a high signal-to-noise ratio.

## Quantitative Data

For reproducible and quantitative analysis, it is crucial to understand the photophysical properties of Thioflavin T. The following tables summarize key quantitative data for ThT in the context of amyloid aggregate imaging.

Table 1: Spectral Properties of Thioflavin T



### FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Table 2: Photophysical and Binding Properties of Thioflavin T



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## Experimental Protocols

### Protocol 1: Live-Cell Imaging of Amyloid- $\beta$ Aggregation in SH-SY5Y Cells

This protocol describes the induction of amyloid- $\beta$  (A $\beta$ ) aggregation in the human neuroblastoma cell line SH-SY5Y and subsequent live-cell imaging with Thioflavin T.

Materials:

- SH-SY5Y cells
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Amyloid- $\beta$  (1-42) peptide
- Thioflavin T (ThT)
- Phosphate Buffered Saline (PBS), pH 7.4
- Black, clear-bottom 96-well plates suitable for microscopy
- Fluorescence microscope with live-cell imaging capabilities (temperature and CO<sub>2</sub> control)

Procedure:

- Cell Culture: Culture SH-SY5Y cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- Cell Seeding: Seed SH-SY5Y cells into a black, clear-bottom 96-well plate at a density of 1 x 10<sup>4</sup> cells per well. Allow the cells to adhere and grow for 24 hours.
- Induction of Aβ Aggregation:
  - Prepare a stock solution of Aβ(1-42) peptide according to the manufacturer's instructions.
  - Treat the cells with the desired concentration of Aβ(1-42) (e.g., 10 μM) in serum-free DMEM. Include appropriate vehicle controls.
- Thioflavin T Staining:
  - Prepare a 1 mM stock solution of ThT in sterile, filtered PBS.
  - Dilute the ThT stock solution in serum-free DMEM to a final working concentration of 1-5 μM.
  - Remove the Aβ-containing medium from the cells and wash once with pre-warmed PBS.
  - Add the ThT-containing medium to the cells.
- Live-Cell Imaging:
  - Place the 96-well plate on the fluorescence microscope stage equipped with an environmental chamber (37°C, 5% CO<sub>2</sub>).
  - Allow the cells to equilibrate for 10-15 minutes.
  - Acquire images using a FITC/GFP filter set (Excitation: ~440 nm, Emission: ~485 nm).
  - Perform time-lapse imaging to monitor the dynamics of Aβ aggregation over the desired period.
  - Important: Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.

## Protocol 2: Monitoring $\alpha$ -Synuclein Aggregation in Live Neurons

This protocol is adapted for monitoring the aggregation of  $\alpha$ -synuclein, a key protein in Parkinson's disease, in primary neurons or neuronal cell lines.

Materials:

- Primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y)
- Neurobasal medium supplemented with B-27 and GlutaMAX
- Recombinant  $\alpha$ -synuclein pre-formed fibrils (PFFs)
- Thioflavin T (ThT)
- Phosphate Buffered Saline (PBS), pH 7.4
- Imaging dishes or plates with high-resolution glass bottoms

Procedure:

- Cell Culture: Culture neurons in Neurobasal medium with appropriate supplements. For primary neurons, allow them to mature for at least 7 days in vitro before treatment.
- Seeding with  $\alpha$ -Synuclein PFFs:
  - Treat the neurons with a final concentration of 1-5  $\mu\text{g}/\text{mL}$  of  $\alpha$ -synuclein PFFs to induce endogenous  $\alpha$ -synuclein aggregation.
- Thioflavin T Staining:
  - After the desired incubation period with PFFs (e.g., 24-72 hours), prepare a working solution of ThT (1-5  $\mu\text{M}$ ) in the culture medium.
  - Gently replace the existing medium with the ThT-containing medium.
- Live-Cell Imaging:

- Immediately transfer the imaging dish to a pre-warmed and CO<sub>2</sub>-controlled fluorescence microscope.
- Use a FITC/GFP filter set to visualize ThT-positive aggregates.
- Capture images at different time points to observe the progression of  $\alpha$ -synuclein aggregation.
- Minimize light exposure to prevent phototoxicity and potential artifacts.

## Visualizations

### Signaling Pathways and Experimental Workflows



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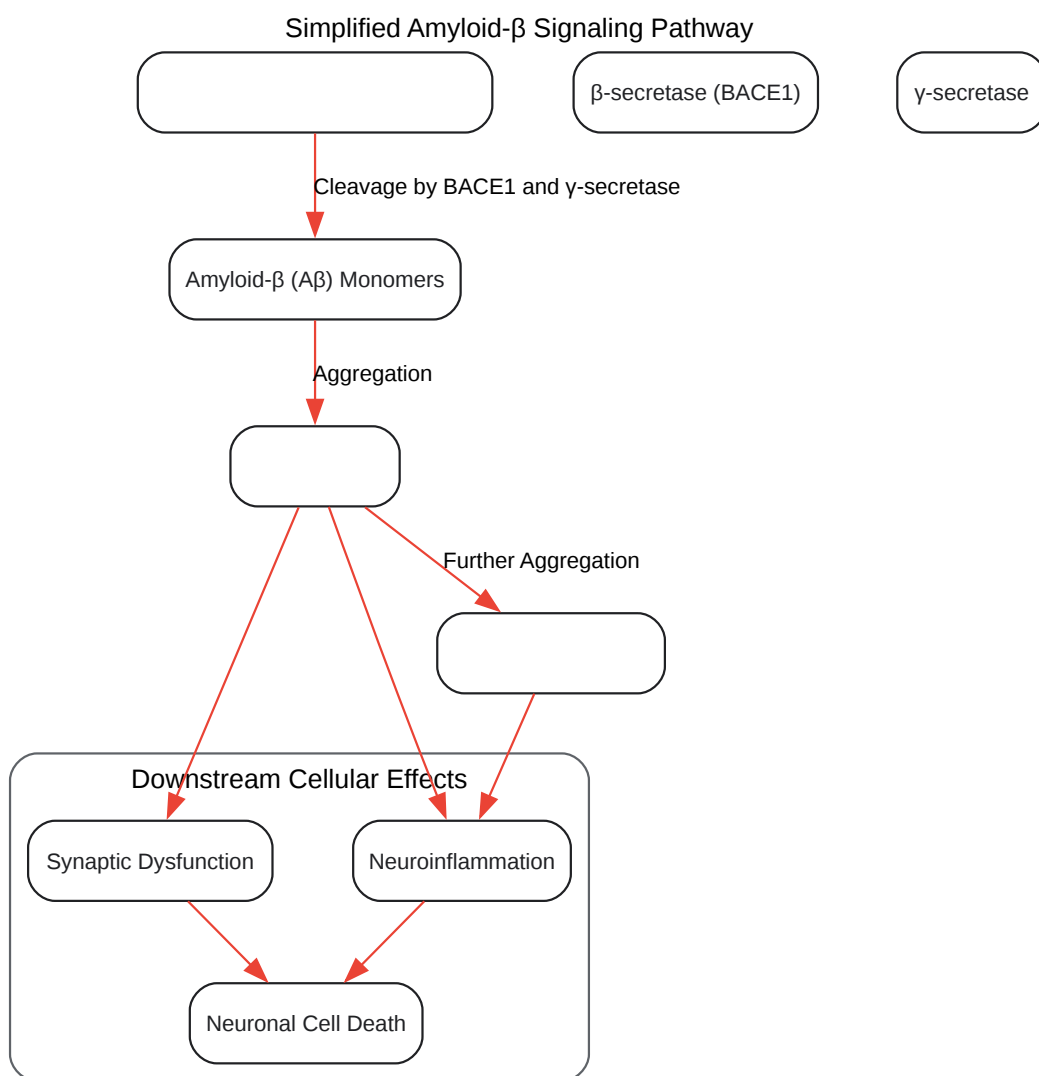
Caption: A flowchart of the key steps in a live-cell imaging experiment for amyloid aggregates.



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